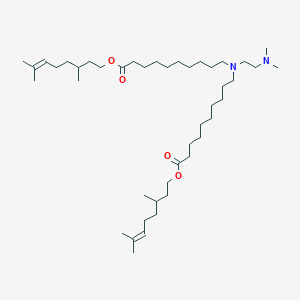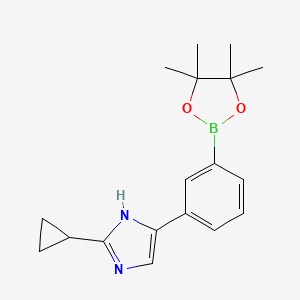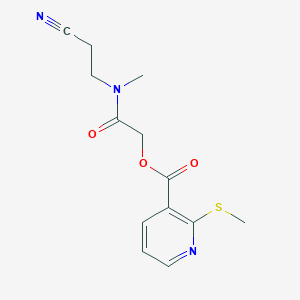
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a cyano group, a methylthio group, and a nicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the cyanoacetylation of amines. This process can be carried out using different methods:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyano and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, amines, and thiol derivatives, which are valuable intermediates in organic synthesis.
科学的研究の応用
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has diverse applications in scientific research:
作用機序
The mechanism of action of 2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Cyanoethyl Acrylate: Similar in structure but lacks the nicotinate moiety.
2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde: Shares the cyanoethyl and amino groups but differs in the aromatic system.
Uniqueness
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the cyano and methylthio groups, along with the nicotinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C13H15N3O3S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
[2-[2-cyanoethyl(methyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H15N3O3S/c1-16(8-4-6-14)11(17)9-19-13(18)10-5-3-7-15-12(10)20-2/h3,5,7H,4,8-9H2,1-2H3 |
InChIキー |
QVDHDCSNEVYOFV-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#N)C(=O)COC(=O)C1=C(N=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



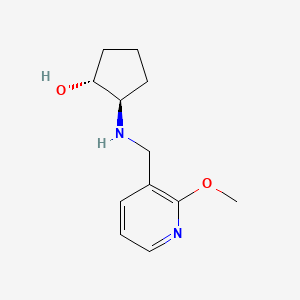
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
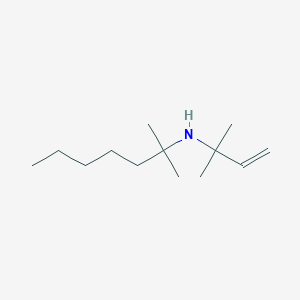
![2-Hydroxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13362266.png)
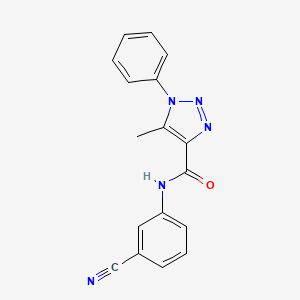
![methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13362280.png)
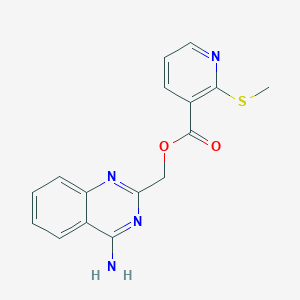
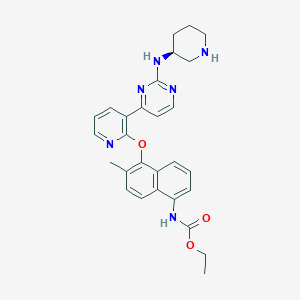
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B13362296.png)

